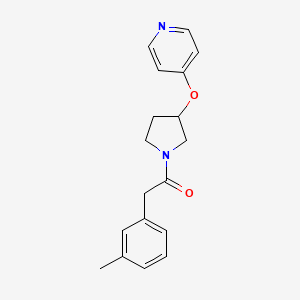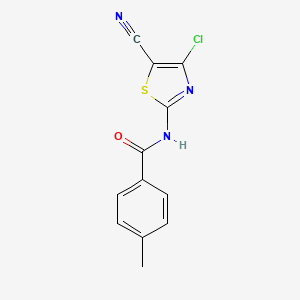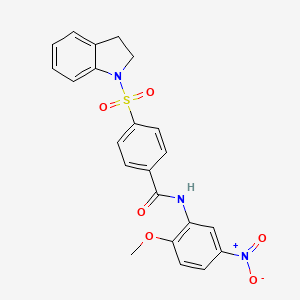![molecular formula C19H24N4O2 B2647416 N-[4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]phenyl]acetamide CAS No. 2380086-90-6](/img/structure/B2647416.png)
N-[4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]phenyl]acetamide, commonly known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research. PIPER is a potent inhibitor of the protein-protein interaction between MDM2 and p53, two proteins that play a critical role in the regulation of cell growth and apoptosis. Due to its ability to disrupt this interaction, PIPER has been explored as a potential therapeutic agent for the treatment of cancer.
Mecanismo De Acción
The mechanism of action of PIPER involves its binding to the hydrophobic pocket of MDM2, which disrupts the interaction between MDM2 and p53. This leads to an increase in p53 levels and activation of the p53 pathway, ultimately resulting in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that PIPER can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, colon cancer, and leukemia. PIPER has also been shown to inhibit tumor growth in mouse models of breast cancer and leukemia. In addition, PIPER has been found to have a low toxicity profile in normal cells, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PIPER in lab experiments is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying the p53 pathway. However, one limitation of using PIPER is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of PIPER. One area of research could be the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research could be the exploration of combination therapies involving PIPER and other anticancer agents. Additionally, the use of PIPER in the treatment of other diseases, such as neurodegenerative disorders, could also be explored.
In conclusion, PIPER is a promising chemical compound that has shown potential as a therapeutic agent in the treatment of cancer. Its ability to disrupt the MDM2-p53 interaction and activate the p53 pathway makes it a valuable tool for studying the regulation of cell growth and apoptosis. Further research is needed to fully explore the potential of PIPER in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of PIPER involves a series of chemical reactions, starting with the reaction of 2-chloromethylpyrimidine with piperidine to form 2-(piperidin-1-yl)methylpyrimidine. This compound is then reacted with 4-(bromomethyl)phenylacetic acid to produce PIPER.
Aplicaciones Científicas De Investigación
PIPER has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. As mentioned earlier, PIPER inhibits the interaction between MDM2 and p53, leading to an increase in p53 levels and activation of the p53 pathway. The p53 pathway plays a critical role in the regulation of cell growth and apoptosis, and its activation has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15(24)22-18-7-5-16(6-8-18)12-23-11-2-4-17(13-23)14-25-19-20-9-3-10-21-19/h3,5-10,17H,2,4,11-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYJFUPMWDQLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCCC(C2)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2647343.png)
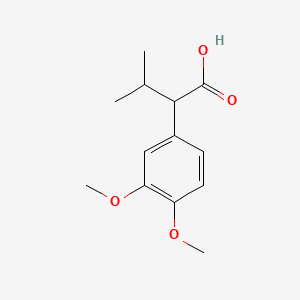


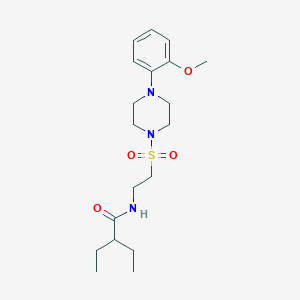
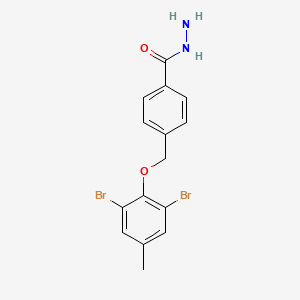
![5-[(4-Methylbenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2647351.png)
